Ethyl 2-cyano-2-phenylpropanoate
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Overview
Description
Ethyl 2-cyano-2-phenylpropanoate is an organic compound with the molecular formula C12H13NO2. It is a nitrile ester that features a cyano group (-CN) and a phenyl group (-C6H5) attached to a propanoate backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-phenylpropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: It can participate in condensation reactions to form more complex heterocyclic compounds.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products Formed
Amines: Reduction of the cyano group yields primary amines.
Heterocycles: Condensation reactions can form various heterocyclic compounds, which are valuable in medicinal chemistry.
Scientific Research Applications
Ethyl 2-cyano-2-phenylpropanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Mechanism of Action
The mechanism by which ethyl 2-cyano-2-phenylpropanoate exerts its effects depends on the specific reactions it undergoesThe phenyl group can stabilize intermediates through resonance, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar structure but lacks the phenyl group.
Benzyl cyanide: Contains a cyano group attached to a benzyl group, but lacks the ester functionality.
Phenylacetonitrile: Similar to benzyl cyanide but with a different substitution pattern.
Uniqueness
Ethyl 2-cyano-2-phenylpropanoate is unique due to the combination of the cyano and ester groups with a phenyl ring. This structure imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-cyano-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-15-11(14)12(2,9-13)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFVEAWKFOQTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C#N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15601-34-0 |
Source
|
Record name | NSC38813 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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